molecular formula C7H11N3O2 B179561 ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate CAS No. 128293-62-9

ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate

Cat. No.: B179561
CAS No.: 128293-62-9
M. Wt: 169.18 g/mol
InChI Key: HHFXKJLDMNBQRA-UHFFFAOYSA-N
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Description

Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse biological activities and are commonly found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-cyanoacetate with formamide in the presence of a base, followed by cyclization to form the imidazole ring. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals

Comparison with Similar Compounds

Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties that differentiate it from other imidazole derivatives.

Biological Activity

Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate (EAM) is a compound of significant interest in medicinal chemistry and biological research due to its diverse pharmacological properties. This article explores the biological activity of EAM, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

EAM is characterized by an imidazole ring structure along with an amino group and a carboxylate ester. Its molecular formula is C7H10N4O2C_7H_{10}N_4O_2 with a molecular weight of approximately 170.18 g/mol. The presence of these functional groups contributes to its chemical reactivity and potential biological activity.

Target Interactions

EAM interacts with various biological targets, influencing multiple biochemical pathways. It is known to exhibit:

  • Antimicrobial Activity : EAM demonstrates efficacy against a range of pathogens, including bacteria and fungi.
  • Anticancer Properties : It has shown potential in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : EAM may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Biochemical Pathways

Research indicates that EAM affects several biochemical pathways, which can lead to diverse biological effects. These include:

  • Inhibition of Enzymatic Activity : EAM may inhibit specific enzymes involved in disease processes.
  • Modulation of Cell Signaling : It can influence signaling pathways that regulate cell proliferation and survival.

Biological Activities

The biological activities of EAM can be summarized as follows:

Activity TypeDescription
AntimicrobialEffective against Gram-positive and Gram-negative bacteria.
AnticancerInduces apoptosis in cancer cell lines; inhibits tumor growth.
Anti-inflammatoryReduces inflammation through cytokine modulation.
AntioxidantScavenges free radicals, reducing oxidative stress.

Antimicrobial Studies

EAM has been tested for its antimicrobial properties against various pathogens. A study indicated that it exhibits significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, demonstrating a zone of inhibition comparable to standard antibiotics.

Anticancer Research

In vitro studies have shown that EAM can inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells. Mechanistic studies suggest that EAM induces apoptosis via the mitochondrial pathway, leading to increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

Anti-inflammatory Effects

EAM has been evaluated for its anti-inflammatory properties in animal models. It was found to significantly reduce the levels of inflammatory markers such as TNF-alpha and IL-6 in serum after administration in models of induced inflammation .

Case Studies

  • Case Study on Antimicrobial Activity :
    A clinical study assessed the effectiveness of EAM in treating skin infections caused by MRSA. Patients receiving EAM showed a marked improvement compared to those treated with placebo, suggesting its potential as an alternative treatment option for resistant infections.
  • Case Study on Cancer Treatment :
    In a preclinical model using xenograft tumors, administration of EAM resulted in a significant reduction in tumor size compared to control groups. This highlights its potential utility as a chemotherapeutic agent.

Properties

IUPAC Name

ethyl 4-amino-1-methylimidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-3-12-7(11)6-9-5(8)4-10(6)2/h4H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFXKJLDMNBQRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CN1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426530
Record name ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128293-62-9
Record name ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Im-2 (0.4 g) in EtOH/ethyl acetate (1:1, 14 mL) and Pd/C (10%, 0.3 g) were stirred under a slight positive pressure of hydrogen (ca 1.1 atm) for 3-4 hr. The reaction mixture was filtered using celite and solvent evaporated on the rotary. The remaining solid was freeze dried to yield a slightly yellow product. Yield (0.38 g, 95%). 1H NMR (DMSO): δ 6.45 (s, 1H), 4.5 (bs, 2H, NH2), 4.2 (q, 2H, J=7 Hz), 3.76 (s, 3H), 1.24 (t, 3H, J=7.9 Hz).
Name
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
EtOH ethyl acetate
Quantity
14 mL
Type
solvent
Reaction Step One
Name
Quantity
0.3 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

0.50 g (2.5 mmol) of ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate are dissolved in 7.5 ml of ethanol, 0.13 g (0.13 mmol) of palladium-on-carbon (10%) are added and the mixture is hydrogenated at 3 bar for 12 h. The reaction solution is then filtered through kieselguhr and the filtrate is concentrated. The residue is dried in vacuo and reacted further without further purification.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
0.13 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate
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ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate
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ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate
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ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate
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ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate
Reactant of Route 6
ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate

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